![molecular formula C19H18N2O3S2 B2571244 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 2034439-68-2](/img/structure/B2571244.png)
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Benzothiophene derivatives are synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . For example, a novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds .Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can vary greatly depending on the specific substituents attached to the benzothiophene core. For example, 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene and 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene are two examples of benzothiophene derivatives .Chemical Reactions Analysis
Benzothiophene derivatives can undergo a variety of chemical reactions, including coupling reactions and electrophilic cyclization reactions . The specific reactions a benzothiophene derivative can undergo will depend on its structure and the conditions of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives can vary greatly depending on their specific structure. For example, some benzothiophene derivatives have shown quite high antioxidant capacities .Scientific Research Applications
Anticancer Applications
Functionalized sulfur-containing heterocyclic analogs, closely related to the chemical structure of interest, have been demonstrated to induce apoptotic cell death in laryngeal carcinoma in vitro. The presence of a hydroxyl group in specific positions is crucial for anticancer activity, indicating a potential mechanism through which derivatives of N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide might exert therapeutic effects. Molecular docking studies suggest a strong interaction with CYP1A2 protein, which could enhance drug bioavailability in combinational therapy (Haridevamuthu et al., 2023).
Material Science Applications
In material science, derivatives incorporating the thiophene moiety have been synthesized and characterized, demonstrating potential as conducting polymers and in photovoltaic applications. For instance, electrochemical copolymerizations of thiophene derivatives have been explored for their conductivity and thermal stability, indicating possible uses in electronic devices (Turac et al., 2014). Ternary blend polymer solar cells incorporating thiophene derivatives have shown enhanced power conversion efficiency, highlighting their potential in improving the efficiency of solar energy harvesting devices (Cheng et al., 2014).
Antimicrobial Applications
The synthesis and characterization of thiophene-containing compounds have also shown promising antimicrobial activities. For example, novel synthesis approaches have led to compounds with potent activity against gram-negative bacterial strains and fungal infections, indicating potential applications in developing new antimicrobial agents (Mishra & Chundawat, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-25-17-9-5-3-7-14(17)21-19(24)18(23)20-10-15(22)13-11-26-16-8-4-2-6-12(13)16/h2-9,11,15,22H,10H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOZOKLOZIOJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


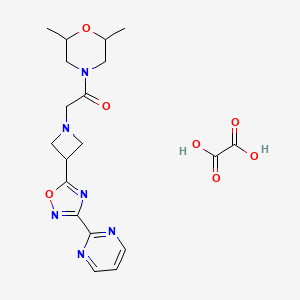
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2571167.png)
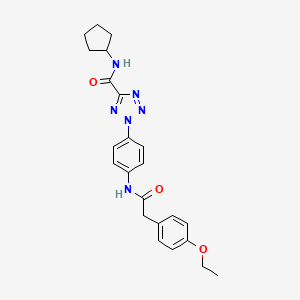
![5-Oxaspiro[3.5]nonane-8-carbaldehyde](/img/structure/B2571173.png)
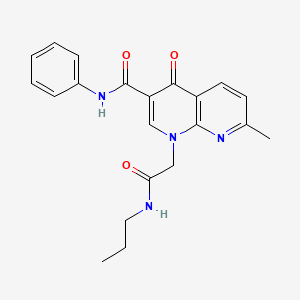
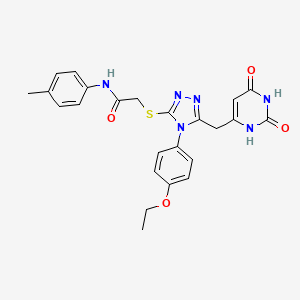
![N-(3-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2571177.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide](/img/structure/B2571178.png)
![5-Azaspiro[3.4]octan-8-ol hydrochloride](/img/structure/B2571180.png)
![2-[1-(3,4-Dihydro-2H-chromene-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2571181.png)
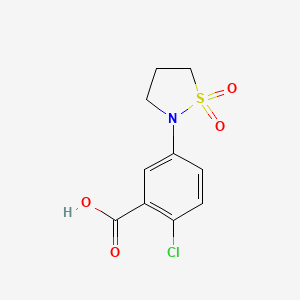
![N-1,3-benzodioxol-5-yl-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2571183.png)
![4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid](/img/structure/B2571184.png)